VUBI1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

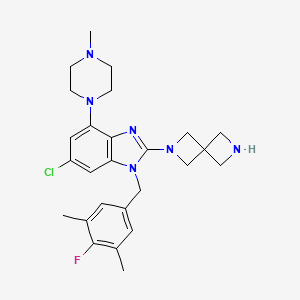

Structure

3D Structure

属性

分子式 |

C26H32ClFN6 |

|---|---|

分子量 |

483.0 g/mol |

IUPAC 名称 |

6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]-4-(4-methylpiperazin-1-yl)benzimidazole |

InChI |

InChI=1S/C26H32ClFN6/c1-17-8-19(9-18(2)23(17)28)12-34-22-11-20(27)10-21(32-6-4-31(3)5-7-32)24(22)30-25(34)33-15-26(16-33)13-29-14-26/h8-11,29H,4-7,12-16H2,1-3H3 |

InChI 键 |

JWZAQUXBYYOGFA-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)C)N=C2N5CC6(C5)CNC6 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of VUBI1

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUBI1 is a potent, first-in-class small molecule activator of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of KRAS. By binding directly to a hydrophobic pocket on SOS1, this compound allosterically enhances the exchange of GDP for GTP on KRAS, leading to a transient increase in active, GTP-bound KRAS. This activation of the KRAS signaling cascade, primarily through the RAF-MEK-ERK pathway, is characterized by a distinct biphasic response in downstream effector phosphorylation. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with SOS1, the resultant cellular signaling events, and the experimental methodologies used to elucidate its function.

Introduction

The RAS family of small GTPases, particularly KRAS, are critical signaling nodes that regulate cell proliferation, differentiation, and survival. Aberrant KRAS activation, resulting from mutations that impair its GTPase activity, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. SOS1 is a key GEF responsible for converting inactive, GDP-bound KRAS to its active, GTP-bound state. This compound has been identified as a potent activator of SOS1, offering a unique chemical tool to probe the dynamics of the KRAS signaling pathway.[1] Understanding the precise mechanism of this compound is crucial for its application in cancer research and drug discovery.

Molecular Mechanism of Action

This compound functions as a direct agonist of SOS1.[1] Its mechanism can be dissected into the following key steps:

-

Direct Binding to SOS1: this compound binds to a hydrophobic pocket on the catalytic domain of SOS1.[2] This binding event is characterized by a low double-digit nanomolar affinity, indicating a potent interaction.[1] The X-ray crystal structure of the HRAS-SOS1-VUBI1 complex (PDB code: 6D55) provides a detailed view of this interaction.[3]

-

Allosteric Activation of Nucleotide Exchange: Upon binding, this compound induces a conformational change in SOS1 that enhances its GEF activity. This leads to an accelerated exchange of GDP for GTP on KRAS, thereby increasing the cellular pool of active KRAS-GTP.[3]

-

Activation of Downstream Signaling: The accumulation of KRAS-GTP triggers the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade. This is observed as a dose-dependent increase in the phosphorylation of ERK (p-ERK).[4]

-

Biphasic Signaling Response and Negative Feedback: A hallmark of this compound's action is the induction of a biphasic p-ERK response.[3][4] At lower concentrations, this compound leads to a robust increase in p-ERK levels. However, at higher concentrations, the p-ERK signal is attenuated. This phenomenon is attributed to a negative feedback loop wherein activated ERK phosphorylates SOS1, leading to the dissociation of the GRB2-SOS1 complex and a subsequent reduction in SOS1 activity.

Signaling Pathway

The signaling pathway initiated by this compound is a cascade of protein interactions and phosphorylation events. The core pathway and the negative feedback loop are illustrated in the following diagram.

Quantitative Data Summary

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The data is summarized in the table below, with comparative data for the inactive regioisomer control, BI-9930.

| Assay | This compound | BI-9930 (Negative Control) |

| Binding Affinity | ||

| SOS1 FPA Competition (Ki) | 44 nM | > 5000 nM |

| Biochemical Activity | ||

| HRAS Nucleotide Exchange (EC50) | 94 nM | Not Determined |

| Cellular Activity | ||

| p-ERK In-Cell Western (HeLa cells, EC50) | 5,900 nM (5.9 µM) | Not Determined |

| p-ERK In-Cell Western (H727 cells, EC50) | 10,000 nM (10 µM) | Not Determined |

FPA: Fluorescence Polarization Anisotropy ICW: In-Cell Western

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SOS1 Fluorescence Polarization Anisotropy (FPA) Competition Binding Assay

This assay measures the binding affinity of this compound to SOS1 by competing with a fluorescently labeled ligand.

Workflow Diagram:

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified SOS1 protein in a suitable assay buffer.

-

Prepare a solution of a fluorescently labeled ligand known to bind to the this compound binding site on SOS1.

-

Perform a serial dilution of this compound to create a range of concentrations for the competition assay.

-

-

Assay Plate Preparation:

-

In a microplate, add a constant concentration of SOS1 protein and the fluorescent ligand to each well.

-

-

Competition:

-

Add the serially diluted this compound to the wells. Include control wells with no this compound (maximum polarization) and wells with an excess of a known potent binder or no SOS1 (minimum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

HRAS Nucleotide Exchange Assay

This assay measures the ability of this compound to enhance SOS1-mediated GDP-GTP exchange on HRAS.

Protocol:

-

Reagent Preparation:

-

Load purified HRAS protein with a fluorescently labeled GDP analog (e.g., BODIPY-GDP).

-

Prepare a solution of purified SOS1 protein.

-

Prepare a solution of unlabeled GTP in excess.

-

Perform a serial dilution of this compound.

-

-

Assay Setup:

-

In a microplate, combine the BODIPY-GDP-loaded HRAS and SOS1.

-

-

Initiation of Exchange:

-

Add the serially diluted this compound to the wells.

-

Initiate the nucleotide exchange reaction by adding an excess of unlabeled GTP.

-

-

Measurement:

-

Monitor the decrease in fluorescence polarization over time as the fluorescent GDP is displaced by the unlabeled GTP. The rate of this decrease is proportional to the nucleotide exchange activity.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each this compound concentration.

-

Plot the reaction rates against the this compound concentration and fit the data to a suitable model to determine the EC50 value, which represents the concentration of this compound that gives half-maximal activation of nucleotide exchange.

-

p-ERK In-Cell Western (ICW) Assay

This cell-based assay quantifies the phosphorylation of ERK in response to this compound treatment.

Workflow Diagram:

Protocol:

-

Cell Culture:

-

Seed HeLa or H727 cells in a 96-well plate and culture until they reach the desired confluency.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Blocking:

-

Block non-specific antibody binding sites with a blocking buffer.

-

-

Primary Antibody Incubation:

-

Incubate the cells with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

-

Secondary Antibody Incubation:

-

Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies. Use secondary antibodies with different fluorophores for p-ERK and total ERK to allow for simultaneous detection.

-

-

Imaging:

-

Scan the plate using an infrared imaging system to detect the fluorescence signals from the secondary antibodies.

-

-

Data Analysis:

-

Quantify the fluorescence intensity for both p-ERK and total ERK in each well.

-

Normalize the p-ERK signal to the total ERK signal to account for variations in cell number.

-

Plot the normalized p-ERK signal against the this compound concentration and fit the data to determine the EC50 value.

-

Conclusion

This compound is a potent and specific activator of SOS1, providing a valuable tool for studying the intricate regulation of the KRAS signaling pathway. Its direct binding to SOS1 and subsequent allosteric activation of nucleotide exchange lead to a transient increase in KRAS-GTP levels and downstream ERK phosphorylation. The characteristic biphasic response highlights the presence of a rapid negative feedback mechanism, offering insights into the dynamic control of cellular signaling. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the role of SOS1 in health and disease and to explore the therapeutic potential of modulating this critical signaling node.

References

VUBI1: A Potent Agonist of the SOS1 Guanine Nucleotide Exchange Factor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of VUBI1, a first-in-class small molecule agonist of the Son of Sevenless homolog 1 (SOS1) guanine nucleotide exchange factor (GEF). This compound directly binds to SOS1, potently activating its GEF activity and subsequently modulating the RAS signaling pathway. This document details the mechanism of action of this compound, presents its key quantitative biochemical and cellular activity data, outlines the experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a tool to probe RAS biology and explore novel therapeutic strategies targeting the RAS-MAPK cascade.

Introduction to SOS1 and the RAS Signaling Pathway

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The activity of RAS proteins is tightly controlled by a cycle of GTP binding (active state) and GDP binding (inactive state). Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, thereby activating RAS. Conversely, GTPase Activating Proteins (GAPs) accelerate the intrinsic GTP hydrolysis activity of RAS, returning it to its inactive state.

Son of Sevenless homolog 1 (SOS1) is a ubiquitously expressed GEF that plays a crucial role in activating RAS downstream of various receptor tyrosine kinases (RTKs).[1][2] Dysregulation of the RAS signaling pathway, often through mutations in RAS genes, is a hallmark of many human cancers, making the proteins that regulate RAS activity, such as SOS1, attractive targets for therapeutic intervention.[1][3]

This compound: A Direct Agonist of SOS1

This compound is a potent and specific small molecule agonist of SOS1.[1][4] It directly binds to SOS1, enhancing its catalytic activity and leading to an increased rate of nucleotide exchange on RAS proteins.[1][4] This agonistic action results in elevated levels of active, GTP-bound RAS in cells, thereby activating downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway.[4]

Mechanism of Action

This compound binds directly to a pocket on the SOS1 protein, as revealed by the X-ray crystal structure of the HRAS-SOS1-VUBI1 complex (PDB code: 6D55).[4][5] This binding event allosterically enhances the GEF activity of SOS1, promoting the release of GDP from RAS and facilitating the binding of the more abundant cellular GTP. This leads to a rapid and dose-dependent increase in the concentration of RAS-GTP.[4][5] Interestingly, the activation of the downstream ERK pathway by this compound exhibits a biphasic response.[4][5] While initial activation is observed, higher concentrations or prolonged exposure can lead to a decrease in ERK phosphorylation, a phenomenon attributed to negative feedback mechanisms within the MAPK pathway that can regulate SOS1 activity.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with SOS1 and its cellular effects.

| Parameter | Value | Assay | Reference |

| Binding Affinity (Kd) | 44 nM | SOS1 Fluorescence Polarization Anisotropy (FPA) competition binding assay | [4][6] |

| Binding Affinity (Ki) | 44 nM | SOS1 Fluorescence Polarization Anisotropy (FPA) competition binding assay | [4] |

Table 1: this compound Binding Affinity for SOS1

| Parameter | Cell Line | Value (EC50) | Assay | Reference |

| HRAS Nucleotide Exchange | In vitro | 94 nM | HRAS Nucleotide Exchange Assay | [4] |

| p-ERK In Cell Western | HeLa | 5,900 nM (5.9 µM) | In-Cell Western | [4][6] |

| p-ERK In Cell Western | H727 | 10,000 nM (10 µM) | In-Cell Western | [4] |

Table 2: this compound Functional Activity

A negative control compound, BI-9930, which is a regioisomer of this compound, is inactive against SOS1 (Ki > 5000 nM).[4]

Signaling Pathways and Experimental Workflows

SOS1-Mediated RAS Activation Pathway

Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway and the agonistic effect of this compound.

This compound Mechanism of Action

Caption: The mechanism of this compound as an allosteric agonist of SOS1.

Experimental Workflow for this compound Characterization

Caption: A simplified experimental workflow for the biochemical and cellular characterization of this compound.

Experimental Protocols

The detailed experimental conditions for the characterization of this compound are described in Hodges, Fesik et. al. J. Medicinal Chemistry (2018) 61, 8875-8894.[4] The following provides a summary of the key assay principles.

SOS1 Fluorescence Polarization Anisotropy (FPA) Competition Binding Assay

-

Principle: This assay measures the binding of this compound to SOS1 by competing with a fluorescently labeled probe that has a known affinity for SOS1. When the fluorescent probe is bound to the larger SOS1 protein, its rotation is slower, resulting in a high fluorescence polarization signal. When this compound displaces the probe, the smaller, freely rotating probe exhibits a low polarization signal.

-

Methodology Outline:

-

A constant concentration of recombinant SOS1 protein and a fluorescently labeled SOS1 ligand are incubated together.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured at each concentration of this compound.

-

The decrease in fluorescence polarization is used to calculate the IC50, which is then converted to a Ki value.

-

HRAS Nucleotide Exchange Assay

-

Principle: This assay directly measures the ability of this compound to enhance the SOS1-mediated exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP on HRAS. The fluorescence of the mant group is sensitive to its environment; its displacement from HRAS upon GTP binding leads to a change in fluorescence intensity.

-

Methodology Outline:

-

Recombinant HRAS is pre-loaded with a fluorescent GDP analog.

-

Recombinant SOS1 is added to the HRAS-mant-GDP complex.

-

The reaction is initiated by the addition of a saturating concentration of unlabeled GTP in the presence of varying concentrations of this compound.

-

The change in fluorescence over time is monitored to determine the rate of nucleotide exchange.

-

The EC50 value for this compound is determined from the dose-response curve of the exchange rate versus this compound concentration.

-

p-ERK In-Cell Western (ICW) Assay

-

Principle: This is a quantitative immunofluorescence-based assay performed in a multi-well plate format to measure the levels of phosphorylated ERK (p-ERK) within cells. It allows for the assessment of the cellular potency of this compound in activating the MAPK pathway.

-

Methodology Outline:

-

HeLa or H727 cells are seeded in 96-well plates and cultured overnight.

-

Cells are treated with a dose-response of this compound for a specified time.

-

The cells are fixed and permeabilized.

-

The cells are incubated with a primary antibody specific for phosphorylated ERK1/2 and a normalization antibody (e.g., against a housekeeping protein).

-

The cells are then incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores.

-

The fluorescence intensity for both p-ERK and the normalization protein is measured using an imaging system.

-

The p-ERK signal is normalized to the housekeeping protein signal, and the EC50 is calculated from the dose-response curve.

-

Conclusion

This compound is a valuable chemical probe for studying the intricacies of SOS1-mediated RAS activation and the broader RAS-MAPK signaling pathway. Its well-characterized mechanism of action, potent agonistic activity, and the availability of a corresponding negative control make it an excellent tool for target validation and for investigating the cellular consequences of acute RAS pathway activation. This technical guide provides a foundational understanding of this compound for researchers and drug developers, enabling its effective use in advancing our knowledge of RAS biology and the development of novel cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A fluorescence anisotropy-based competition assay to identify inhibitors against ricin and Shiga toxin ribosome interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. opnme.com [opnme.com]

- 6. This compound | SOS1 activator | Probechem Biochemicals [probechem.com]

The Role of VUBI1 in KRAS Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VUBI1 is a potent, first-in-class small molecule agonist of Son of Sevenless homologue 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for KRAS.[1][2][3] Unlike direct KRAS activators, this compound functions by binding to a hydrophobic pocket on SOS1, enhancing its catalytic activity and thereby promoting the exchange of GDP for GTP on KRAS, leading to its activation.[4] This controlled and reversible activation of the SOS1/KRAS axis provides a valuable tool for studying cellular signaling networks.[1] This document provides an in-depth overview of the mechanism of action of this compound, relevant quantitative data, detailed experimental protocols for assessing its activity, and a visualization of the signaling pathway involved. Aberrant KRAS activation is a hallmark of many cancers, with mutations occurring in approximately 90% of pancreatic, 40% of colorectal, and 20% of non-small cell lung cancers.[1][2] this compound's ability to modulate this pathway makes it a significant compound for cancer research. An optimized version of this agonist has even shown activity against tumor cells through the destructive overactivation of cellular signaling.[4]

Data Presentation

The following tables summarize the quantitative data available for this compound and its interactions.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Species/Cell Line | Comments |

| Kd (SOS1) | 44 nM | - | Direct binding affinity to SOS1.[5] |

| HRAS Nucleotide Exchange (EC50) | 94 nM | - | Potency in biochemical nucleotide exchange assay.[1] |

| p-ERK In-Cell Western (EC50) | 5,900 nM (5.9 µM) | HeLa cells | Cellular potency in activating the downstream MAPK pathway.[1][5] |

| p-ERK In-Cell Western (EC50) | 10,000 nM (10 µM) | H727 cells | Cellular potency in a different cell line.[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 483.032 g/mol [5] |

| Formula | C26H32ClFN6[5] |

Signaling Pathway Visualization

The following diagram illustrates the mechanism of this compound-mediated KRAS activation and the subsequent downstream signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Isothermal Titration Calorimetry (ITC) for this compound-SOS1 Binding

This protocol is a general guideline for determining the binding affinity (Kd) of this compound to SOS1.

Objective: To measure the thermodynamic parameters of this compound binding to SOS1, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

-

Purified recombinant SOS1 protein

-

This compound compound

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

DMSO (for this compound stock solution)

Procedure:

-

Sample Preparation:

-

Dialyze the purified SOS1 protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the final this compound solution by diluting the stock into the same dialysis buffer used for the protein. The final DMSO concentration should be identical in both the protein and ligand solutions to minimize heats of dilution.

-

Degas both the protein and ligand solutions immediately before the ITC run.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 750 rpm).

-

Set the injection parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections.

-

-

Experiment Execution:

-

Load the SOS1 solution (e.g., 10 µM) into the sample cell.

-

Load the this compound solution (e.g., 100 µM) into the injection syringe.

-

Perform a control titration by injecting this compound into the buffer-filled cell to determine the heat of dilution.

-

Perform the main titration by injecting this compound into the SOS1 solution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine Kd, ΔH, and n.

-

In-Cell Western Blot for Phospho-ERK (p-ERK)

This protocol describes a method to quantify the this compound-induced phosphorylation of ERK in cultured cells.

Objective: To determine the cellular potency (EC50) of this compound by measuring the dose-dependent increase in ERK phosphorylation.

Materials:

-

HeLa or H727 cells

-

Cell culture medium and serum

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.

-

Treat cells with a serial dilution of this compound for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice with supplemented lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the p-ERK antibodies using a mild stripping buffer.

-

Wash, block, and re-probe the membrane with the primary antibody against total-ERK, followed by the appropriate HRP-conjugated secondary antibody.

-

Detect the signal as before.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total-ERK using densitometry software.

-

Calculate the ratio of p-ERK to total-ERK for each sample.

-

Plot the normalized p-ERK levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a well-characterized chemical probe that serves as a potent agonist of the SOS1-KRAS signaling axis. Its mechanism of action, binding directly to SOS1 to enhance its GEF activity, provides a valuable method for researchers to investigate the intricacies of KRAS signaling in both normal and pathological contexts. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals aiming to utilize this compound in their research or as a starting point for the development of novel therapeutics targeting the KRAS pathway. The provided visualization of the signaling pathway offers a clear framework for understanding the cellular context in which this compound operates.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 4. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

VUBI1: A Potent Activator of the RAS-MAPK Signaling Cascade for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VUBI1 is a potent and specific small molecule activator of Son of sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for RAS proteins. By binding directly to SOS1, this compound enhances the exchange of GDP for GTP on RAS, leading to the activation of the RAS-MAPK signaling pathway. This guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the RAS-MAPK signaling cascade. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the signaling pathway and experimental workflows to facilitate its use as a research tool in cancer biology and drug discovery.

Introduction

The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS genes, is a hallmark of many human cancers.[1][2] Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor that plays a pivotal role in activating RAS proteins by catalyzing the exchange of GDP for GTP.[1][2] The activation of RAS triggers a downstream signaling cascade, including the phosphorylation of MEK and ERK, ultimately leading to changes in gene expression and cellular responses.

This compound is a first-in-class small molecule activator of SOS1.[1][2] It binds directly and with high affinity to SOS1, promoting its GEF activity and subsequently activating the RAS-MAPK pathway.[3][4] This makes this compound a valuable tool for studying the intricacies of RAS signaling and for investigating potential therapeutic strategies that target this pathway. This technical guide serves as a resource for researchers utilizing this compound, providing detailed methodologies and quantitative data to support experimental design and data interpretation.

Mechanism of Action

This compound functions as a molecular "glue," stabilizing a conformation of SOS1 that is more active in promoting nucleotide exchange on RAS. The binding of this compound to SOS1 allosterically enhances the catalytic activity of the SOS1 CDC25 domain, leading to an increased rate of GDP release from RAS and subsequent GTP uptake. This results in an accumulation of the active, GTP-bound form of RAS (RAS-GTP), which can then engage and activate downstream effector proteins, most notably RAF kinases, to initiate the MAPK signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its inactive regioisomer control, BI-9930.

Table 1: Biochemical and Cellular Activity of this compound and BI-9930 [2][5]

| Assay | This compound | BI-9930 (Negative Control) |

| SOS1 Binding (Ki) | 44 nM | > 5000 nM |

| Assay Type | Fluorescence Polarization Anisotropy (FPA) Competition Binding Assay | - |

| HRAS Nucleotide Exchange (EC50) | 94 nM | Not Determined |

| Assay Type | In vitro nucleotide exchange assay | - |

| p-ERK Induction in HeLa cells (EC50) | 5,900 nM (5.9 µM) | Not Determined |

| Assay Type | In-Cell Western | - |

| p-ERK Induction in H727 cells (EC50) | 10,000 nM (10 µM) | Not Determined |

| Assay Type | In-Cell Western | - |

Table 2: Selectivity Profile of this compound [2]

| Target | IC50 (µM) |

| hERG | >10 |

| CYP3A4 | 7.3 |

| CYP2C8 | 15.3 |

| CYP2C9 | 8.1 |

| CYP2C19 | >50 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information provided in the primary literature and general laboratory practices.

SOS1 Fluorescence Polarization Anisotropy (FPA) Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to SOS1.

Materials:

-

Purified recombinant human SOS1 protein (catalytic domain)

-

Fluorescently labeled peptide probe known to bind to the this compound binding site on SOS1

-

This compound and BI-9930

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Black, low-volume 384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare a dilution series of this compound and the negative control BI-9930 in assay buffer.

-

In a 384-well plate, add the fluorescently labeled peptide probe at a final concentration determined by a prior saturation binding experiment (typically at its Kd).

-

Add the purified SOS1 protein to a final concentration that gives a robust fluorescence polarization signal (e.g., 2-3 times the Kd of the probe-protein interaction).

-

Add the serially diluted this compound or BI-9930 to the wells. Include wells with no compound (vehicle control) and wells with a high concentration of a known binder or no protein (for minimum and maximum polarization values, respectively).

-

Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

HRAS Nucleotide Exchange Assay

This assay measures the ability of this compound to promote the exchange of GDP for GTP on HRAS, mediated by SOS1.

Materials:

-

Purified recombinant human HRAS protein

-

Purified recombinant human SOS1 protein (catalytic domain)

-

BODIPY-GDP (fluorescently labeled GDP)

-

GTP

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

-

Black 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Load HRAS with BODIPY-GDP by incubation.

-

Remove excess unbound BODIPY-GDP.

-

In a 384-well plate, add the BODIPY-GDP-loaded HRAS.

-

Add a fixed concentration of SOS1.

-

Add a serial dilution of this compound.

-

Initiate the exchange reaction by adding a saturating concentration of GTP.

-

Immediately begin monitoring the decrease in fluorescence intensity over time as BODIPY-GDP is displaced by GTP.

-

The initial rate of fluorescence decrease is proportional to the nucleotide exchange rate.

-

Plot the initial rates against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

p-ERK In-Cell Western (ICW) Assay

This cell-based assay quantifies the phosphorylation of ERK1/2 in response to this compound treatment.

Materials:

-

HeLa or H727 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (for fixing)

-

Triton X-100 (for permeabilization)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2

-

Secondary antibodies: IRDye-labeled anti-rabbit and anti-mouse antibodies

-

Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Seed HeLa or H727 cells in a 96-well plate and allow them to adhere and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours prior to treatment.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 30 minutes).

-

Remove the treatment medium and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Wash the cells with PBS containing 0.1% Tween-20.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of primary antibodies against phospho-ERK and total-ERK overnight at 4°C.

-

Wash the cells multiple times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of IRDye-labeled secondary antibodies for 1 hour at room temperature, protected from light.

-

Wash the cells extensively.

-

Scan the plate using an infrared imaging system to quantify the fluorescence signals for both phospho-ERK and total-ERK.

-

Normalize the phospho-ERK signal to the total-ERK signal and plot the normalized values against the this compound concentration to determine the EC50.

Visualizations

The following diagrams illustrate the RAS-MAPK signaling pathway and a typical experimental workflow for assessing this compound activity.

Caption: The RAS-MAPK signaling pathway activated by this compound.

Caption: Workflow for the p-ERK In-Cell Western assay.

Conclusion

This compound is a powerful chemical probe for the acute activation of the RAS-MAPK signaling pathway via direct agonism of SOS1. Its high potency and specificity, coupled with the availability of a negative control, make it an invaluable tool for researchers investigating the complex roles of RAS signaling in health and disease. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in the laboratory, enabling robust and reproducible experimental outcomes. The ability to precisely modulate RAS activation with this compound will undoubtedly contribute to a deeper understanding of this critical signaling network and may aid in the development of novel therapeutic interventions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS - American Chemical Society - Figshare [acs.figshare.com]

- 5. Pardon Our Interruption [opnme.com]

Specificity of VUBI1 for SOS1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of VUBI1, a potent and first-in-class small-molecule activator of Son of Sevenless homolog 1 (SOS1). We explore the specificity of the this compound-SOS1 interaction through a comprehensive review of its mechanism of action, binding affinity, and selectivity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support further research and development in the field of RAS/MAPK pathway modulation.

Introduction to this compound and SOS1

Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling.[1][2] It primarily activates small GTPases like KRAS by catalyzing the exchange of GDP for GTP, a critical step in the activation of the RAS/MAPK pathway.[1][3] This pathway governs essential cellular functions, including proliferation, differentiation, migration, and apoptosis.[3] Given its central role, aberrant SOS1 activity is implicated in various cancers, making it a significant target for therapeutic intervention.

This compound, previously identified as compound 64, is a novel benzimidazole-derived small molecule that acts as a potent agonist of SOS1.[1][2][4] Unlike inhibitors that block protein function, this compound directly binds to and enhances the catalytic activity of SOS1.[1][2] This unique mechanism of action provides a powerful chemical tool to probe the dynamics of the RAS signaling cascade in a controlled and reversible manner.[1][2] Understanding the precise nature and specificity of the this compound-SOS1 interaction is paramount for its application as a research probe and for the development of future SOS1-targeted therapies.

Mechanism of Action

This compound functions by directly binding to a hydrophobic pocket at the catalytic site of SOS1.[5] This interaction agonizes the GEF activity of SOS1, leading to a rapid and dose-dependent increase in the rate of GDP-to-GTP nucleotide exchange on KRAS.[1][6] The subsequent increase in the cellular pool of active, GTP-bound KRAS triggers downstream signaling cascades.[1][6]

Interestingly, the cellular response to this compound can be biphasic. While it directly activates KRAS, higher concentrations can lead to lower levels of downstream phosphorylated ERK (p-ERK) due to complex intracellular feedback mechanisms.[1][2] The interaction has been structurally characterized, with an X-ray co-crystal structure of a complex including HRAS, SOS1, and this compound available (PDB ID: 6D55), providing a detailed view of the binding interface.[1][2]

Quantitative Data: Binding Affinity and Cellular Activity

The interaction between this compound and SOS1 has been quantified through various biochemical and cellular assays. The data highlights this compound's high affinity for SOS1 in biochemical assays, while its cellular potency is more moderate.

| Assay Type | Parameter | Target/Cell Line | Value (nM) | Reference |

| Fluorescence Polarization Anisotropy (FPA) | Kd | SOS1 | 44 | [7][8] |

| Biochemical Nucleotide Exchange Assay | EC50 | HRAS | 94 | [2] |

| In-Cell Western (p-ERK) | EC50 | HeLa cells | 5,900 | [2][7] |

| In-Cell Western (p-ERK) | EC50 | H727 cells | 10,000 | [2] |

Selectivity Profile

A critical aspect of a chemical probe's utility is its selectivity for the intended target over other cellular proteins.

-

Negative Control: BI-9930, a regioisomer of this compound, is inactive against SOS1 and serves as an excellent negative control for experiments to ensure that the observed effects are due to specific SOS1 activation.[1][2]

-

Selectivity Data: Currently, there is a lack of comprehensive public data from broad-panel screening (e.g., kinome scans) to fully assess the selectivity of this compound against other GEFs or off-target proteins.[8] This is a noted concern, and users are advised to consider potential off-target effects, especially at concentrations higher than 10 µM in cellular assays.[8]

SOS1 Signaling Pathway and this compound's Point of Intervention

SOS1 is a key node in the canonical receptor tyrosine kinase (RTK) signaling pathway. Upon growth factor stimulation, RTKs recruit the adaptor protein Grb2, which in turn binds to SOS1, localizing it to the plasma membrane where it can activate RAS. This compound directly targets SOS1, amplifying this activation step.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. adooq.com [adooq.com]

- 5. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

- 7. This compound | SOS1 activator | Probechem Biochemicals [probechem.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

VUBI1 as a Chemical Probe for Studying RASopathies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RASopathies are a group of developmental disorders caused by germline mutations in genes that encode components of the Ras/mitogen-activated protein kinase (MAPK) signaling pathway, leading to its hyperactivation.[1][2] A key player in this pathway is the SHOC2 protein, which forms a complex with MRAS and PP1C to promote RAF activation.[3][4] While the genetic basis of RASopathies is well-documented, the precise molecular mechanisms and the dynamic regulation of the pathway in the context of specific mutations are still under active investigation. This technical guide explores the potential of VUBI1, a potent and specific small-molecule activator of Son of Sevenless 1 (SOS1), as a chemical probe to dissect the signaling dynamics in RASopathies, with a particular focus on the role of the SHOC2 complex. This document provides a theoretical framework and detailed experimental protocols for utilizing this compound to investigate the consequences of RASopathy-associated mutations.

Introduction: this compound and the RAS-MAPK Pathway in RASopathies

This compound is a first-in-class chemical probe that acts as a potent activator of SOS1, a guanine nucleotide exchange factor (GEF) responsible for activating KRAS.[5][6] By binding directly to SOS1, this compound enhances the exchange of GDP for GTP on KRAS, leading to a rapid and dose-dependent increase in the levels of active, GTP-bound RAS.[5][7] This controlled and reversible activation of the initial step in the RAS-MAPK cascade makes this compound a valuable tool for studying the downstream signaling events.[5][6]

RASopathies, including Noonan syndrome, Costello syndrome, and Cardiofaciocutaneous syndrome, are caused by mutations that lead to the overactivation of the RAS-MAPK pathway.[1][2][8] While mutations can occur in various genes within this pathway, a significant subset of Noonan syndrome cases is linked to mutations in SHOC2.[2] The SHOC2 protein is a critical component of a phosphatase complex that dephosphorylates an inhibitory site on RAF kinases, a crucial step in their activation.[3][9]

Currently, there is a lack of published research directly applying this compound to study RASopathy models. This guide, therefore, presents a forward-looking, theoretical framework for how this compound can be leveraged to probe the intricacies of RAS-MAPK signaling in the context of RASopathies, particularly those involving SHOC2 dysregulation.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound activity based on available in vitro and in-cell assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| Ki | 44 nM | SOS1 Fluorescence Polarization Anisotropy (FPA) competition binding assay | - | [5][7] |

| EC50 | 94 nM | HRAS Nucleotide Exchange | - | [6] |

| EC50 | 5,900 nM (5.9 µM) | p-ERK In-Cell Western | HeLa | [6][7][10] |

| EC50 | 10,000 nM (10 µM) | p-ERK In-Cell Western | H727 | [6] |

Note: BI-9930, a regioisomer of this compound, is inactive against SOS1 and serves as a negative control.[5][6]

Signaling Pathways and Experimental Workflows

The RAS-MAPK Signaling Pathway and the Role of SHOC2

The diagram below illustrates the canonical RAS-MAPK signaling pathway, highlighting the points of action of this compound and the SHOC2-MRAS-PP1C complex. This compound activates SOS1, which in turn loads RAS with GTP. Activated RAS then recruits and activates RAF kinases. The SHOC2 complex facilitates RAF activation by dephosphorylating an inhibitory site.

References

- 1. Hyperactive Ras in developmental disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [RAS/MAPK signal transduction pathway and its role in the pathogenesis of Noonan syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SHOC2 complex-driven RAF dimerization selectively contributes to ERK pathway dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RAS and SHOC2 Roles in RAF Activation and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 8. Noonan syndrome, the Ras-MAPK signalling pathway and short stature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SHOC2 phosphatase-dependent RAF dimerization mediates resistance to MEK inhibition in RAS-mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | SOS1 activator | Probechem Biochemicals [probechem.com]

VUBI1: A Deep Dive into Its Impact on Cellular Proliferation in Cancer Cell Lines

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VUBI1 is a first-in-class small molecule that has garnered significant interest within the oncology research community. It functions as a potent activator of Son of Sevenless homologue 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of the KRAS signaling pathway.[1][2] Aberrant KRAS signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on downstream signaling cascades, and its consequential effects on cellular proliferation in cancer cell lines. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting the RAS pathway.

Mechanism of Action: Hyperactivation of the SOS1-KRAS Axis

This compound exerts its biological effects by directly binding to and activating SOS1.[1][2] SOS1 facilitates the exchange of GDP for GTP on KRAS, thereby switching KRAS to its active, signal-transducing state. By agonizing SOS1 activity, this compound leads to a rapid and sustained increase in the levels of GTP-bound KRAS within the cell. This hyperactivation of KRAS is thought to induce a state of "destructive overactivation" of downstream signaling pathways in tumor cells, ultimately impacting cellular proliferation.[1]

Impact on Downstream Signaling Pathways

The constitutive activation of KRAS by this compound triggers a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways.

A notable characteristic of this compound's activity is the induction of a biphasic effect on the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.[1] While initial activation of KRAS leads to an increase in p-ERK levels, higher concentrations or prolonged exposure to this compound can result in a subsequent decrease in p-ERK due to negative feedback mechanisms.[1]

Furthermore, treatment with this compound has been observed to cause a reduction in the phosphorylation of AKT (p-AKT), a central node in the PI3K/AKT pathway, which is critical for cell survival and proliferation.[1]

Quantitative Analysis of this compound's Effect on Cellular Proliferation

The following table summarizes the available quantitative data related to this compound's activity. It is important to note that this data reflects the activation of a downstream signaling molecule (p-ERK) and not a direct measure of cell viability or proliferation.

| Cell Line | Parameter | Value (nM) |

| HeLa | p-ERK EC50 | 5,900[2] |

| H727 | p-ERK EC50 | 10,000[2] |

Further studies are required to establish a comprehensive profile of this compound's anti-proliferative activity across various cancer cell lines with different genetic backgrounds, particularly those with defined KRAS mutation statuses.

Experimental Protocols

Detailed experimental protocols for assessing the effects of this compound on cellular proliferation, cell cycle, and apoptosis have not been specifically published. Therefore, the following sections provide generalized, representative protocols for these key assays, which can be adapted for the evaluation of this compound.

Cellular Proliferation Assay (MTS Assay)

This protocol describes a colorimetric method to assess cell viability, which is an indirect measure of cellular proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well tissue culture plates

-

This compound compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol outlines the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well tissue culture plates

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis (programmed cell death) induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

6-well tissue culture plates

-

This compound compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound represents a valuable chemical probe for studying the consequences of SOS1 activation and KRAS hyperactivation in cancer cells. Its mechanism of action, involving the destructive over-stimulation of the KRAS pathway, presents a novel approach to targeting KRAS-driven malignancies. However, to fully realize its therapeutic potential and to better understand its impact on cellular proliferation, further research is imperative.

Future studies should focus on:

-

Comprehensive Anti-Proliferative Screening: Evaluating the dose-dependent effects of this compound on the proliferation of a large panel of cancer cell lines with diverse genetic backgrounds, including a wide range of KRAS mutations.

-

In-depth Cell Cycle and Apoptosis Studies: Conducting detailed analyses to elucidate the specific effects of this compound on cell cycle progression and the induction of apoptosis in sensitive cell lines.

-

Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to this compound treatment.

-

In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.

By addressing these key areas, the scientific community can build a more complete picture of this compound's therapeutic potential and pave the way for the development of novel SOS1-activating anti-cancer agents.

References

Foundational Research on VUBI1: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUBI1 is a pioneering, first-in-class small molecule activator of the Son of Sevenless homologue 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) responsible for activating RAS proteins, central nodes in cellular signaling. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, biological activity, and the key experimental protocols used for its characterization. All quantitative data are presented in a structured format for clarity, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this potent SOS1 agonist.

Introduction

The RAS family of small GTPases (KRAS, HRAS, NRAS) are critical transducers of extracellular signals that govern cell proliferation, differentiation, and survival. Their activity is tightly regulated by a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as SOS1, catalyze the exchange of GDP for GTP, thereby activating RAS. Given that mutations leading to aberrant RAS activation are implicated in approximately 30% of all human cancers, the proteins that regulate RAS activity, including SOS1, are compelling therapeutic targets.

This compound, initially detailed as "compound 64" in foundational research by Hodges et al. (2018), emerged from a structure-guided drug design program.[1] It is a potent and direct activator of SOS1.[1][2] this compound binds to an allosteric pocket on the SOS1 protein, enhancing its catalytic activity and promoting the loading of GTP onto RAS.[1][2] This document synthesizes the core research, presenting the key data and methodologies that define our current understanding of this compound.

Quantitative Biological Data

The biological activity of this compound has been rigorously quantified through a series of biochemical and cell-based assays. The data below summarize its potency and efficacy.

| Assay Type | Parameter | Value | Cell Line (if applicable) |

| Biochemical Assays | |||

| Fluorescence Polarization Anisotropy (FPA) Competition Binding | K_i | 44 nM | N/A |

| HRAS Nucleotide Exchange | EC50 | 94 nM | N/A |

| Cell-Based Assays | |||

| In-Cell Western (p-ERK) | EC50 | 5,900 nM (5.9 µM) | HeLa |

| In-Cell Western (p-ERK) | EC50 | 10,000 nM (10 µM) | H727 |

Table 1: Summary of this compound Quantitative Data. Data sourced from Hodges et al., 2018.[1]

An important finding is the biphasic cellular response to this compound. While it potently activates RAS, the downstream signaling, measured by the phosphorylation of ERK (p-ERK), increases at lower concentrations of this compound and then decreases at higher concentrations.[1][2] This is attributed to the engagement of negative feedback loops that attenuate the MAPK pathway signaling upon strong initial activation.

Mechanism of Action and Signaling Pathway

This compound functions by directly binding to and activating SOS1. This enhances the conversion of inactive RAS-GDP to its active RAS-GTP form, which in turn initiates a cascade of downstream signaling events, most notably the RAF-MEK-ERK (MAPK) pathway.

Caption: this compound directly activates SOS1, initiating the MAPK signaling cascade.

Core Experimental Protocols

The following sections provide detailed methodologies for the key assays used in the foundational characterization of this compound, as described by Hodges et al. (2018).

Fluorescence Polarization Anisotropy (FPA) Competition Binding Assay

This biochemical assay quantifies the binding affinity of this compound to the SOS1 protein.

-

Principle: A fluorescently labeled probe molecule that binds to SOS1 will have a high fluorescence polarization value due to its slow tumbling in solution when complexed with the large protein. Unlabeled this compound competes with this probe for binding to SOS1. As this compound displaces the fluorescent probe, the probe tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human SOS1 protein (catalytic domain, e.g., residues 564-1049).

-

Recombinant human KRAS protein (e.g., residues 1-166).

-

A fluorescently labeled small molecule probe known to bind SOS1.

-

Assay Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM TCEP.

-

384-well non-stick black microplates.

-

A microplate reader with fluorescence polarization capabilities.

-

-

Protocol:

-

A pre-mixed solution of SOS1 and KRAS proteins is prepared in assay buffer.

-

The fluorescent probe is added to the protein mixture at a constant concentration (typically near its K_d value).

-

This compound is serially diluted (typically from a DMSO stock) into assay buffer.

-

The this compound dilutions are dispensed into the 384-well plate.

-

The protein-probe mixture is added to all wells.

-

The plate is incubated at room temperature for 1 hour, protected from light, to reach binding equilibrium.

-

Fluorescence polarization is measured using the plate reader (e.g., 485 nm excitation, 535 nm emission).

-

The resulting data are plotted as fluorescence polarization versus this compound concentration. The IC50 is determined from the dose-response curve and converted to a K_i value using the Cheng-Prusoff equation.

-

In-Cell Western Assay for ERK Phosphorylation

This cell-based assay measures the functional consequence of SOS1 activation by this compound by quantifying the phosphorylation of the downstream kinase ERK.

Caption: Workflow for the In-Cell Western assay to measure p-ERK levels.

-

Protocol:

-

Cell Culture: Plate cells (e.g., HeLa) in 96-well plates and grow to confluency.

-

Treatment: Replace growth media with serum-free media containing serial dilutions of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 10 minutes at 37°C).

-

Fixation: Remove treatment media and fix cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash wells with PBS containing 0.1% Tween-20 (PBST). Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

Blocking: Wash with PBST. Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies diluted in blocking buffer (e.g., rabbit anti-p-ERK and mouse anti-total ERK).

-

Secondary Antibody Incubation: Wash wells extensively with PBST. Incubate for 1 hour at room temperature (protected from light) with a cocktail of fluorescently-labeled secondary antibodies (e.g., IRDye 800CW anti-rabbit and IRDye 680RD anti-mouse).

-

Detection: Wash wells extensively with PBST. Scan the dry plate on an infrared imaging system.

-

Analysis: Quantify the fluorescence intensity in both channels (e.g., 700 nm for total ERK, 800 nm for p-ERK). Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized data against this compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Conclusion

This compound is a well-characterized and potent chemical probe for studying the SOS1-RAS signaling axis. Its direct agonistic effect on SOS1 provides a valuable tool for investigating the complexities of RAS activation and the downstream consequences in various cellular contexts. The detailed methodologies provided herein serve as a guide for researchers aiming to utilize this compound in their own studies or for those developing novel modulators of the RAS pathway.

References

VUBI1: A Technical Guide to its Role in Modulating KRAS Downstream Effectors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and impact of VUBI1, a potent small molecule activator of Son of Sevenless homolog 1 (SOS1). This compound serves as a critical tool for investigating the intricacies of KRAS signaling, a pathway frequently dysregulated in cancer. This document provides a comprehensive overview of this compound's function, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.

Introduction to this compound and KRAS Signaling

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active state, KRAS initiates a cascade of downstream signaling events, most notably through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS and uncontrolled cell growth.[1]

The activation of KRAS is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state.[1] SOS1 is a key GEF for KRAS.[1]

This compound is a first-in-class, potent, and cell-permeable activator of SOS1.[1][3] By binding directly to SOS1, this compound enhances its GEF activity, leading to an increase in the levels of active, GTP-bound KRAS.[1] This provides a unique pharmacological tool to probe the consequences of acute KRAS activation and to study the downstream signaling networks.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters that define the activity of this compound.

| Parameter | Description | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | Dissociation constant for this compound binding to SOS1. | 44 nM | In vitro | [3] |

| HRAS Nucleotide Exchange (EC50) | Half-maximal effective concentration for stimulating GDP-to-GTP exchange on HRAS. | 94 nM | In vitro | [4] |

| p-ERK Induction (EC50) | Half-maximal effective concentration for inducing phosphorylation of ERK in an In-Cell Western assay. | 5,900 nM (5.9 µM) | HeLa | [3] |

| p-ERK Induction (EC50) | Half-maximal effective concentration for inducing phosphorylation of ERK in an In-Cell Western assay. | 10,000 nM (10 µM) | H727 | [4] |

| Effect on p-AKT | This compound treatment leads to a decrease in the levels of phosphorylated AKT. | Qualitative Decrease | In cells | [1] |

Signaling Pathways Modulated by this compound

This compound's activation of SOS1 and subsequent increase in KRAS-GTP levels directly impacts two major downstream signaling cascades: the RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.

The RAF-MEK-ERK Pathway

Activation of KRAS leads to the recruitment and activation of RAF kinases (A-RAF, B-RAF, and C-RAF). RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival. This compound-induced activation of this pathway is often biphasic, with higher concentrations leading to feedback inhibition.[1]

The PI3K-AKT-mTOR Pathway

Active KRAS can also bind to and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT has numerous downstream targets, including mTOR, which regulate cell growth, survival, and metabolism. Interestingly, this compound has been observed to cause a decrease in phosphorylated AKT levels, suggesting complex regulatory feedback mechanisms.[1]

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the activity of this compound.

In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of this compound to promote the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GTP on recombinant KRAS protein in the presence of recombinant SOS1.

Materials:

-

Recombinant human KRAS protein

-

Recombinant human SOS1 protein (catalytic domain)

-

BODIPY-FL-GDP

-

GTP solution

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound and a negative control compound (e.g., BI-9930)

-

Fluorescence plate reader

Procedure:

-

Pre-load KRAS with BODIPY-FL-GDP by incubation.

-

In a microplate, combine the pre-loaded KRAS, SOS1, and varying concentrations of this compound or the negative control.

-

Initiate the exchange reaction by adding an excess of unlabeled GTP.

-

Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced.

-

Calculate the initial rate of nucleotide exchange for each concentration of this compound.

-

Plot the rates against the this compound concentration to determine the EC50 value.[4]

In-Cell Western Blot for Phosphorylated ERK (p-ERK)

This high-throughput immunocytochemical assay quantifies the levels of phosphorylated ERK in cells treated with this compound.

Materials:

-

HeLa or other suitable cell line

-

Cell culture medium and supplements

-

This compound and a negative control compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

Infrared dye-conjugated secondary antibodies

-

Infrared imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound or the negative control for a specified time.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies against p-ERK and total ERK.

-

Incubate with corresponding infrared dye-conjugated secondary antibodies.

-

Scan the plate using an infrared imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized signal against the this compound concentration to determine the EC50 value.

Assessment of PI3K/AKT Pathway Activation

The impact of this compound on the PI3K/AKT pathway can be assessed by measuring the phosphorylation of AKT and its downstream targets.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473 and/or Thr308), anti-total-AKT, and antibodies for downstream targets (e.g., p-S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture and treat cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total AKT.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

This compound in Drug Development: PROTACs

This compound has been utilized as a warhead for the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[5] By linking this compound to a ligand for an E3 ligase (e.g., VHL or Cereblon), a PROTAC can be created to specifically target SOS1 for degradation.[5] This approach offers a potential therapeutic strategy to eliminate SOS1, thereby blocking KRAS activation, independent of the KRAS mutation status.[5]

Conclusion

This compound is an invaluable research tool for dissecting the complexities of the KRAS signaling network. Its ability to potently and specifically activate SOS1 allows for the controlled induction of KRAS activity, enabling detailed studies of its downstream effectors. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations. Furthermore, the application of this compound in the development of SOS1-targeting PROTACs highlights its potential in the design of novel therapeutic strategies for KRAS-driven cancers. As research into KRAS continues to be a major focus in oncology, tools like this compound will be instrumental in advancing our understanding and developing more effective treatments.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Targeting small GTPases: emerging grasps on previously untamable targets, pioneered by KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | SOS1 activator | Probechem Biochemicals [probechem.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VUBI1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUBI1 is a potent and specific small molecule activator of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS.[1] By binding directly to SOS1, this compound promotes the exchange of GDP for GTP on KRAS, leading to its activation.[1] This makes this compound a valuable tool for studying KRAS signaling pathways and for investigating the cellular consequences of KRAS activation in various physiological and pathological contexts, particularly in cancer biology. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, and for monitoring the activation of KRAS and its downstream signaling pathways. A structurally related but inactive compound, BI-9930, is available as a negative control for these experiments.[1]

Mechanism of Action